3-benzylthio-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQYSQRJFHUASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879763 | |
| Record name | 4H-1,2,4-Triazole, 3-[(phenylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 3 Benzylthio 1h 1,2,4 Triazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For 3-benzylthio-1H-1,2,4-triazole analogues, both ¹H and ¹³C NMR are used to confirm the covalent framework and the success of synthetic modifications. dntb.gov.uamdpi.com
¹H NMR Spectral Analysis of Benzylthio and Triazole Protons
The ¹H NMR spectrum provides distinct signals for the protons of the benzylthio group and the triazole ring, confirming the S-benzylation of the triazole thiol precursor.
Benzylthio Protons : The methylene (B1212753) protons (S-CH₂) of the benzyl (B1604629) group are particularly diagnostic. They typically appear as a sharp singlet in the range of δ 4.02–4.45 ppm. mdpi.comtubitak.gov.truobasrah.edu.iq In some analogues, this signal has been observed specifically at 4.32 ppm, 4.39 ppm, and 4.45 ppm. mdpi.comijper.org The five aromatic protons of the benzyl ring generally appear as a multiplet in the region of δ 7.24–7.49 ppm. rsc.orgpnrjournal.com
Triazole Protons : The proton attached to the triazole ring (C5-H) is expected to appear as a singlet. rsc.org The N-H proton of the triazole ring gives rise to a broad singlet, often at a high chemical shift, with values around 14.25 ppm being reported for related triazole thiones. semanticscholar.org For the related 5-(benzylthio)-1H-tetrazole, the N-H proton signal was observed as a broad singlet in the range of δ 11.50-13.40 ppm. pnrjournal.com
The integration of these signals confirms the ratio of protons, aligning with the proposed molecular structure.
| Functional Group | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Benzyl Methylene | -S-CH₂- | 4.02 - 4.45 | Singlet (s) | mdpi.comtubitak.gov.truobasrah.edu.iq |
| Benzyl Aromatic | Ar-H | 7.24 - 7.49 | Multiplet (m) | rsc.orgpnrjournal.com |
| Triazole | N-H | ~11.5 - 14.3 | Broad Singlet (br s) | pnrjournal.comsemanticscholar.org |
¹³C NMR Spectral Analysis of the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shift of the methylene carbon in the benzylthio group is a key indicator of successful S-alkylation.
Benzylthio Carbons : The signal for the methylene carbon (S-CH₂) is consistently observed in the range of δ 35.09–38.36 ppm. dntb.gov.uatubitak.gov.trscielo.br This specific chemical shift confirms that the benzyl group is attached to the sulfur atom rather than a nitrogen atom of the triazole ring. mdpi.comresearchgate.net The aromatic carbons of the benzyl ring appear in their characteristic region of δ 127–138 ppm. rsc.orgscielo.br
Triazole Carbons : The two carbon atoms of the 1,2,4-triazole (B32235) ring (C3 and C5) are observed at distinct downfield shifts, typically in the range of δ 148–176 ppm, confirming the heterocyclic core. researchgate.net
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Benzyl Methylene (-S-CH₂-) | 35.09 - 38.36 | dntb.gov.uatubitak.gov.trscielo.br |
| Triazole Ring Carbons (C3/C5) | 148 - 176 | researchgate.net |
| Benzyl Aromatic Carbons | 127 - 138 | rsc.orgscielo.br |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is employed to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum displays absorption bands corresponding to the triazole ring and the benzylthio substituent.
Triazole Ring Vibrations :
N-H Stretch : A characteristic absorption band for the N-H group is observed around 3126-3255 cm⁻¹. uobaghdad.edu.iqomicsonline.org
C=N Stretch : The stretching vibration of the C=N double bond within the triazole ring appears in the region of 1595-1628 cm⁻¹. uobasrah.edu.iqijper.orguobaghdad.edu.iq
N=N Stretch : A peak corresponding to the –N=N– stretching vibration can be found near 1543 cm⁻¹. omicsonline.org
Benzyl Group Vibrations :
Aromatic C-H Stretch : This is typically observed above 3000 cm⁻¹, often around 3060 cm⁻¹. uobasrah.edu.iq
Aliphatic C-H Stretch : The methylene (CH₂) group shows stretching vibrations in the 2925-2997 cm⁻¹ range. uobasrah.edu.iqijper.org
C-S Stretch : The carbon-sulfur bond vibration is found at lower frequencies, typically around 680-690 cm⁻¹. uobasrah.edu.iq
The absence of a strong S-H stretching band (around 2550-2600 cm⁻¹) and the presence of the aforementioned bands confirm the formation of the S-benzylated product.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of the target compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unambiguous formula determination. mdpi.comresearchgate.net
For this compound (C₉H₉N₃S), the calculated exact mass is approximately 191.0517. HRMS analysis of related compounds typically shows the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. tandfonline.comnih.gov Experimental values obtained via HRMS are expected to match the calculated mass with an error of less than 5 ppm, providing strong evidence for the chemical formula. tandfonline.com
The fragmentation pattern observed in the mass spectrum can also offer structural information. A common fragmentation pathway for benzylthio compounds is the cleavage of the benzylic C-S bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a purified sample. This quantitative method is used to verify the empirical formula derived from the proposed structure. semanticscholar.orgbohrium.com For a synthesized compound to be considered pure, the experimentally determined percentages of each element must align closely with the theoretically calculated values, typically within a margin of ±0.4%. ijper.org
The theoretical elemental composition for this compound (C₉H₉N₃S) is presented below.
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 56.52% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.74% |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 21.97% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 16.77% |
| Total | 191.252 | 100.00% |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. dntb.gov.uamdpi.com
For analogues of this compound, this method has been used to:
Confirm the S-benzylation regiochemistry, showing the covalent bond between the sulfur atom and the benzylic carbon. mdpi.com
Determine the crystal system and space group (e.g., monoclinic, P21/c or triclinic, P-1). dntb.gov.ua
Analyze intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding (e.g., N-H···N) and π–π stacking between the aromatic rings of adjacent molecules. dntb.gov.uamdpi.com
Computational and Theoretical Studies of 3 Benzylthio 1h 1,2,4 Triazole and Its Analogues
Quantum Chemical Calculations (DFT Studies) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 3-benzylthio-1H-1,2,4-triazole and its derivatives. DFT studies enable the determination of molecular geometry, electronic structure, and various reactivity descriptors.
Research on substituted 1,2,4-triazoles has demonstrated the utility of DFT in optimizing molecular structures and calculating key electronic parameters. These calculations often involve the use of basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. The computed parameters typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound analogues, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the distribution of electron density and molecular electrostatic potential (MEP). These studies have shown that the triazole ring's nitrogen atoms and the sulfur atom of the thioether group are often key sites for interactions. Furthermore, DFT can be employed to explore the tautomeric forms of the triazole ring and determine their relative stabilities.
Table 1: Representative Quantum Chemical Parameters Calculated for 1,2,4-Triazole (B32235) Analogues using DFT
| Parameter | Description | Typical Calculated Values | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | |
| ΔE (LUMO-HOMO) | Energy Gap | 4.5 to 6.5 eV | |
| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 5.0 Debye | |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 eV | |
| Hardness (η) | Resistance to change in electron distribution | 2.2 to 3.3 eV |
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between small molecules like this compound and biological macromolecules, such as proteins or enzymes.
Molecular docking studies have been extensively applied to 1,2,4-triazole derivatives to predict their binding modes within the active sites of various biological targets. These studies are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent analogues. For instance, docking studies on 1,2,4-triazole derivatives as potential antifungal agents have targeted enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). The results of these simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein.
In the context of this compound analogues, docking studies can elucidate how the benzyl (B1604629) and thioether moieties contribute to binding affinity and selectivity. The benzyl group can engage in hydrophobic and aromatic interactions, while the triazole ring can form hydrogen bonds with the protein backbone or side chains. The sulfur atom may also participate in specific interactions within the binding pocket. These computational predictions provide a structural basis for the observed biological activities and guide the synthesis of new derivatives with improved therapeutic potential.
Table 2: Examples of Predicted Interactions from Molecular Docking of 1,2,4-Triazole Analogues with Biological Targets
| Target Protein | Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference |
| Lanosterol 14α-demethylase (CYP51) | TYR132, HIS377, SER378 | Hydrogen Bond, Hydrophobic | -8.0 to -10.0 | |
| Tubulin | CYS241, LEU248, ALA316 | Hydrophobic, Hydrogen Bond | -7.5 to -9.5 | |
| Aromatase (CYP19A1) | PHE221, TRP224, ILE305 | Hydrophobic, π-π Stacking | -9.0 to -10.0 | |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | ILE95, MET103, LYS165 | Hydrophobic, Hydrogen Bond | -7.0 to -9.0 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed to predict their antifungal, anticancer, and antioxidant activities.
In a typical QSAR study, a set of molecules with known biological activities is used to train a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be topological, electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the observed activity.
For thio-substituted 1,2,4-triazoles, QSAR models can identify the key structural features that are important for their biological effects. For example, a QSAR study might reveal that the presence of specific substituents on the benzyl ring or the electronic properties of the triazole core are critical for high antifungal activity. These models serve as valuable predictive tools for designing new analogues with enhanced potency and for prioritizing compounds for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to study the conformational changes, stability, and flexibility of the this compound-protein complex in a simulated physiological environment.
In an MD simulation, the atoms of the system (protein, ligand, and solvent) are treated as classical particles, and their motions are governed by Newton's laws of motion. The simulation generates a trajectory of the atomic positions and velocities over a period of time, typically nanoseconds to microseconds. Analysis of this trajectory can provide insights into the stability of the binding mode predicted by docking.
Free Energy Calculations (e.g., MM-PBSA) for Binding Affinity Estimation
Accurately predicting the binding affinity of a ligand to its target is a major goal of computational drug design. Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), are commonly used to estimate the binding free energy of a ligand-protein complex from MD simulation trajectories.
The MM-PBSA/GBSA approach calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. The solvation free energy is typically divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is estimated from the solvent-accessible surface area (SASA).
For 1,2,4-triazole derivatives, MM-PBSA and MM-GBSA calculations have been employed to rank the binding affinities of a series of analogues and to provide a more quantitative prediction of their potency. These calculations can decompose the total binding free energy into contributions from individual energy terms (e.g., van der Waals, electrostatic, solvation), providing a deeper understanding of the driving forces behind ligand binding. This information is invaluable for optimizing the lead compounds to improve their binding affinity and therapeutic efficacy.
Table 3: Representative Binding Free Energy Components from MM-PBSA/GBSA Calculations for Triazole-Protein Complexes
| Energy Component | Description | Typical Contribution (kcal/mol) | Reference |
| ΔEvdw | Van der Waals energy | -40 to -60 | |
| ΔEelec | Electrostatic energy | -20 to -40 | |
| ΔGpolar | Polar solvation energy | +30 to +60 | |
| ΔGnonpolar | Nonpolar solvation energy | -5 to -10 | |
| ΔGbind | Total Binding Free Energy | -25 to -50 |
Mechanistic Investigations of 3 Benzylthio 1h 1,2,4 Triazole in Biological Systems in Vitro and Non Clinical Models
Enzyme Inhibition Studies
The inhibitory activity of 3-benzylthio-1H-1,2,4-triazole derivatives against various enzymes is a significant area of research, revealing their potential as modulators of critical cellular processes.
Transketolase Inhibition Mechanisms
Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for the synthesis of nucleic acids and for energy metabolism. medchemexpress.com Inhibition of this enzyme can suppress the production of ribose, a key component of DNA and RNA, and may induce apoptosis, making it a target in cancer research. While 1,2,4-triazole (B32235) derivatives are explored for various enzymatic inhibitions, direct studies detailing the specific inhibitory mechanism of this compound against transketolase are not extensively documented in the reviewed literature. However, the general principle of targeting metabolic enzymes like transketolase represents a plausible, though currently speculative, mechanism of action for novel triazole compounds. medchemexpress.com
Histone Demethylase (LSD1) Inhibitory Effects
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone lysine (B10760008) residues. Its overexpression is linked to the progression of various cancers, making it an attractive therapeutic target. nih.gov
Research into triazole-fused pyrimidine (B1678525) derivatives has identified potent and reversible LSD1 inhibitors. In one study, the modification of the R¹ group on the triazole ring was explored, revealing that the substitution with a benzylthio group resulted in a series of compounds with significant LSD1 inhibitory activity. nih.gov This demonstrates that the 3-benzylthio moiety can be a key structural feature for potent interaction with the LSD1 enzyme.
| Compound | R¹ Group | LSD1 IC₅₀ (nmol/L) |
| 15p | Benzylthio | 80 |
| 15s | Propargylthio | 100 |
| 15z | Larger Benzylthio Group | 300 |
| 15aa | Larger Benzylthio Group | 410 |
Data sourced from a study on triazole-fused pyrimidine derivatives as LSD1 inhibitors. nih.gov
The data indicates that while the benzylthio group confers potent inhibitory activity, increasing its steric bulk can lead to a decrease in potency, highlighting a specific structure-activity relationship. nih.gov Molecular docking studies suggest these compounds interact with residues within the LSD1 active site, inhibiting its demethylase function. nih.gov
Bcl-2 Inhibitory Mechanisms and Pro-Apoptotic Effects
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death). It is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes survival and resistance to therapy. nih.gov Small molecules that inhibit Bcl-2 can restore the natural apoptotic pathway, making them promising anticancer agents.
A series of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines has been synthesized and evaluated as potential pro-apoptotic, Bcl-2-inhibitory anticancer agents. nih.govresearchgate.net These compounds were designed to mimic the binding of pro-apoptotic proteins to the hydrophobic groove of Bcl-2, thereby antagonizing its function. In vitro testing in Bcl-2 expressing human cancer cell lines revealed that active compounds exhibited potent cytotoxic effects. nih.gov
| Compound | Benzyl (B1604629) Substituent | Cell Line | IC₅₀ (µM) |
| 6c | 4-nitrobenzyl | MCF-7 | 0.8 |
| 6c | 4-nitrobenzyl | PC-3 | 1.1 |
Data from in vitro testing of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. nih.gov
Molecular modeling and competitive ELISA studies further confirmed that the anti-apoptotic Bcl-2 protein is a likely molecular target for these compounds. nih.gov The mechanism involves the triazole derivative binding to Bcl-2, freeing pro-apoptotic proteins to initiate the caspase cascade and subsequent cell death.
General Binding Interactions with Receptors and Enzymes
Beyond specific enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to various cellular receptors. A notable example is the interaction with somatostatin (B550006) receptors (SSTs), which are G-protein-coupled receptors involved in various physiological processes.
Specifically, the somatostatin receptor-4 (SST₄) has been identified as a therapeutic target for several neurological and psychiatric conditions. nih.govrsc.orgresearchgate.netnih.gov Research on 3-thio-1,2,4-triazoles has led to the discovery of selective and high-affinity SST₄ agonists. The synthesis of S-benzyl derivatives of the 3-thiol-1,2,4-triazole core was a key part of these studies. nih.gov These investigations demonstrated that compounds with the 3-thio-1,2,4-triazole nucleus could achieve sub-nanomolar binding affinity and high selectivity for the SST₄ subtype. nih.govrsc.orgnih.gov Docking studies have helped to identify key amino acid interactions responsible for the high-affinity binding of these ligands to the receptor. rsc.orgnih.gov
Antimicrobial Action Mechanisms (In Vitro)
The 1,2,4-triazole ring is a privileged structure in the development of antimicrobial agents due to its presence in numerous compounds with proven activity against a wide range of pathogens. nih.govnih.gov Derivatives of 1,2,4-triazole-3-thione, the precursor to this compound, have shown significant in vitro antibacterial and antifungal activity. nih.govnih.gov
The mechanisms of antimicrobial action for triazole derivatives are diverse. One established mechanism is the inhibition of essential microbial enzymes. As discussed, DHFR is a target for antibacterial agents, and triazole derivatives have been designed to inhibit this enzyme. nih.gov Another potential mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. Molecular docking studies have suggested that the 1,2,4-triazole nucleus can act as a bioisostere for the carboxylic acid group in quinolone antibiotics, enabling additional binding interactions within the DNA-gyrase cleavage complex. nih.gov
The introduction of a benzylthio group at the 3-position can influence the compound's lipophilicity and steric profile, which in turn affects its ability to penetrate microbial cell walls and bind to intracellular targets. Studies on various 1,2,4-triazole-3-thione derivatives have shown that the nature of substituents plays a critical role in their antimicrobial spectrum and potency. For example, the presence of specific phenyl or piperazine (B1678402) moieties has been found to be crucial for high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov While specific mechanistic studies on this compound are limited, the established activities of related S-substituted triazoles suggest that its antimicrobial effects likely stem from the disruption of essential enzymatic pathways within the pathogen. researchgate.netmdpi.com
Antibacterial Activities and Cellular Targets
Derivatives of the 1,2,4-triazole scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. While specific studies focusing solely on this compound are limited, the broader class of S-substituted 1,2,4-triazole-3-thiol derivatives has shown promising results. For instance, certain derivatives have exhibited moderate inhibitory activity against resistant strains like Pseudomonas aeruginosa. researchgate.net The introduction of a triazole-3-thiol moiety is believed to be a key contributor to the antibacterial efficacy. researchgate.net
The antibacterial mechanism of action for many triazole derivatives is not fully elucidated but is thought to involve the disruption of essential cellular processes. One proposed target is D-alanyl-D-alanine ligase (Ddl), a crucial enzyme in the biosynthesis of the bacterial cell wall. Inhibition of this enzyme would compromise the integrity of the peptidoglycan layer, leading to cell lysis and death. While this has been suggested for other triazole analogs, further investigation is required to confirm if this compound specifically targets this enzyme.
The following table summarizes the antibacterial activity of some 1,2,4-triazole-3-thiol derivatives against various bacterial strains. It is important to note that these are representative examples from the broader class of compounds and not specific data for this compound.
| Bacterial Strain | Activity of 1,2,4-Triazole-3-Thiol Derivatives | Reference |
| Pseudomonas aeruginosa (resistant) | Moderate inhibition | researchgate.net |
| Gram-positive bacteria | Inhibition observed | researchgate.net |
| Gram-negative bacteria | Inhibition observed | researchgate.net |
Antifungal Activities and Fungal Targets
The antifungal activity of azole compounds, including 1,2,4-triazoles, is well-established. chemistryjournal.net The primary fungal target for this class of compounds is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. bioworld.comnih.gov This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, 1,2,4-triazole derivatives disrupt the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane function leads to the inhibition of fungal growth and proliferation. chemistryjournal.net
While direct evidence for the antifungal activity of this compound is not extensively documented in readily available literature, the known mechanism of action for the 1,2,4-triazole class strongly suggests that it would also target CYP51. The benzylthio substituent at the 3-position would influence the compound's binding affinity to the active site of the enzyme, thereby modulating its antifungal potency.
The table below presents the minimum inhibitory concentration (MIC) values for some 1,2,4-triazole derivatives against various fungal pathogens, illustrating the potential antifungal spectrum of this class of compounds.
| Fungal Pathogen | MIC of Representative 1,2,4-Triazole Derivatives (µg/mL) | Reference |
| Candida albicans | 0.0156 - 2.0 | nih.gov |
| Cryptococcus neoformans | 0.0156 - 2.0 | nih.gov |
| Candida glabrata | 0.97 - 1.95 | nih.gov |
| Candida krusei | >64 | nih.gov |
| Candida parapsilosis | 0.97 - 1.95 | nih.gov |
Antioxidant Activity and Free Radical Scavenging Mechanisms (In Vitro)
Several studies have highlighted the antioxidant potential of 1,2,4-triazole derivatives, particularly those with a thiol or thioether linkage. nih.govminia.edu.egisres.org The antioxidant activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells and contribute to various diseases. The mechanism of free radical scavenging by these compounds is often through a hydrogen atom transfer (HAT) process. nih.gov In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing further damage.
The following table provides representative IC50 values for the antioxidant activity of a related 1,2,4-triazole-3-thiol derivative, demonstrating the potential of this chemical class as free radical scavengers.
| Antioxidant Assay | IC50 of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (M) | Reference |
| DPPH Radical Scavenging | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | nih.gov |
| ABTS Radical Cation Scavenging | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | nih.gov |
Antiproliferative Activity in Cancer Cell Lines (In Vitro Mechanistic Insights)
The 1,2,4-triazole nucleus is a common scaffold in the design of novel anticancer agents. researchgate.netnih.govzhaojgroup.com Derivatives of this compound have been investigated for their antiproliferative effects against various cancer cell lines.
Mechanisms of Cell Death Induction
One of the key mechanisms by which benzylthio-triazole derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net A significant target in this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.netresearchgate.netbohrium.com Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, promoting their survival. Research on compounds like 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines has shown that they can act as Bcl-2 inhibitors. researchgate.net By binding to the BH3 domain of Bcl-2, these compounds disrupt the interaction between pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade and subsequent apoptosis. researchgate.netresearchgate.net This mechanism suggests that this compound could also function as a pro-apoptotic agent.
Selective Cytotoxic Effects on Cancer Cell Lines
An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing damage to healthy cells. Studies on N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have shown promising cytotoxic effects against various cancer cell lines. researchgate.net For example, certain derivatives have exhibited potent activity against colorectal cancer (HT-29), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines. researchgate.net The selectivity of these compounds is a critical area of ongoing research, with the aim of developing therapies with a wider therapeutic window.
The table below presents the half-maximal inhibitory concentration (IC50) values for some N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives against different cancer cell lines, showcasing the antiproliferative potential within this structural class.
| Cancer Cell Line | IC50 of Representative N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide Derivatives (µM) | Reference |
| HT-29 (Colorectal) | 3.69 ± 0.9 | researchgate.net |
| MCF-7 (Breast) | Potent activity observed | researchgate.net |
| HepG-2 (Liver) | Potent activity observed | researchgate.net |
Herbicidal Activity and Target Pathway Modulation in Plants
The 1,2,4-triazole ring is a component of several commercial herbicides. nih.gov While specific data on the herbicidal activity of this compound is scarce in the reviewed literature, the general class of 1,2,4-triazole derivatives has been shown to possess herbicidal properties. nih.gov The mechanism of action for triazole-based herbicides can vary, but they often target specific enzymes in essential plant metabolic pathways.
Potential target pathways for herbicidal 1,2,4-triazoles could include amino acid biosynthesis, carotenoid biosynthesis, or fatty acid synthesis. Disruption of these pathways would lead to a deficiency in essential molecules, ultimately resulting in plant death. Further research is needed to determine if this compound exhibits herbicidal activity and, if so, to identify its specific molecular target in plants.
Applications and Future Perspectives of 3 Benzylthio 1h 1,2,4 Triazole in Materials Science and Catalysis
Role in Material Science Applications
The combination of the triazole ring, capable of coordinating with metal ions, and the sulfur-containing side chain allows 3-benzylthio-1H-1,2,4-triazole and its derivatives to be employed in a range of material science applications, from protecting metallic surfaces to forming complex structural frameworks. tolyltriazole-benzotriazole.comresearchgate.net
Compounds containing the 1,2,4-triazole (B32235) moiety are recognized as effective corrosion inhibitors for various metals and alloys. researchgate.net Their protective action stems from the ability of the heterocyclic molecule to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms.
Research has demonstrated that 3-substituted 1,2,4-triazoles can form a polymolecular protective layer on steel surfaces in acidic environments, such as sulfuric acid. mdpi.com The layer immediately adjacent to the metal is chemisorbed, while subsequent layers are held by physical interactions, significantly reducing both the corrosion rate and hydrogen permeation into the metal. mdpi.com The effectiveness of triazole derivatives as corrosion inhibitors is influenced by their molecular structure, including the nature of the substituent groups. ripublication.com The benzylthio group in this compound provides an additional sulfur atom, enhancing its adsorption capabilities and, consequently, its potential as a high-performance corrosion inhibitor. researchgate.net
Below is a table summarizing the performance of selected triazole derivatives as corrosion inhibitors for steel.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 3-Amino-1,2,4-triazole (3-AT) | Mild Steel | Not Specified | High efficiency observed | researchgate.net |
| 3-Substituted 1,2,4-triazole (3ST) | Spring Steel | 2 M H₂SO₄ | Not specified, but forms a protective layer up to 4 nm thick | mdpi.com |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3 | rsc.org |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 95.0 | rsc.org |
The 1,2,4-triazole ring is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers due to its ability to bridge multiple metal centers. ripublication.comisres.org The nitrogen atoms of the triazole ring can coordinate to metal ions, leading to the formation of extended, often porous, structures. These materials have gained significant interest for applications in gas storage, separation, and catalysis. uni-augsburg.de
The compound this compound can act as a versatile ligand. The triazole ring can coordinate to metal ions, while the benzylthio group can either remain as a non-coordinating functional group that modifies the pore environment of the MOF or potentially participate in weaker interactions. The coordination chemistry of 1,2,4-triazoles with transition metals like zinc(II), copper(II), and iron(II) has been extensively studied, leading to a variety of network structures. researchgate.netnih.gov For instance, zinc ions have been used with 1,2,4-triazole and dicarboxylate linkers to construct pillar-layer MOFs with customized pore structures for specific gas separation applications. nih.gov The incorporation of ligands like this compound into MOF synthesis could introduce specific functionalities, tailoring the framework's properties for targeted applications.
The unique electronic properties and binding capabilities of triazole derivatives make them promising candidates for the development of functional materials, including chemical sensors. nih.gov Triazole-based compounds have been investigated as chemosensors for a variety of analytes, such as metal cations and anions. nanobioletters.com The sensing mechanism often relies on the coordination of the analyte with the nitrogen atoms of the triazole ring, which leads to a detectable change in an optical or electrochemical signal. For example, a colorimetric sensor based on triazole carboxylic acid functionalized gold nanoparticles has been developed. nanobioletters.com The functionalization of sensor materials with this compound could impart selectivity for specific analytes due to the combined coordination sites of the triazole ring and the sulfur atom.
While specific applications of this compound in energy storage are not extensively documented, the broader class of nitrogen-rich heterocyclic compounds is being explored for use in energy materials. Their ability to coordinate with metal ions and their thermal stability are advantageous properties for components in batteries or supercapacitors.
Catalytic Applications of 1,2,4-Triazole-Based Ligands
The ability of 1,2,4-triazoles to form stable complexes with a wide range of transition metals is central to their application in catalysis. tolyltriazole-benzotriazole.com These complexes can act as homogeneous or heterogeneous catalysts for various organic transformations.
Transition metal complexes containing 1,2,4-triazole ligands have demonstrated significant catalytic activity. ripublication.comnih.gov The electronic properties of the triazole ring can be tuned by substituents, which in turn influences the catalytic performance of the metal center. The coordination of ligands like this compound can stabilize the metal ion in a specific oxidation state or geometry, facilitating catalytic cycles.
For example, nickel complexes of triazolethiones have been reported to show high catalytic activity for the synthesis of tetrahydrobenzo[b]pyrans. nih.gov Similarly, copper complexes involving thioether-containing ligands have been shown to be catalytically active in azide-alkyne cycloaddition reactions. acs.orgnih.gov The presence of the benzylthio group in the ligand structure can influence the solubility, stability, and electronic environment of the metal catalyst, thereby affecting its activity and selectivity.
The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov While this compound is a pre-formed triazole, its derivatives and related structures play important roles in this area.
Triazole-based compounds can act as ligands that stabilize the catalytically active copper(I) species, accelerating the reaction. nih.gov For instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand in CuAAC reactions. nih.gov Furthermore, the 1,2,4-triazole scaffold itself is a key structural motif in many biologically active molecules, and developing catalytic methods for its synthesis and functionalization is an active area of research. nih.gov Copper complexes with sulfur-containing ligands have been successfully used to catalyze the three-component click reaction of benzyl (B1604629) chloride, sodium azide, and phenylacetylene (B144264) to produce 1-benzyl-4-phenyl-1H-1,2,3-triazole, highlighting the potential for catalysts derived from ligands like this compound in promoting such transformations. acs.orgnih.gov
Emerging Research Avenues and Untapped Potentials
The unique structural characteristics of this compound, namely the aromatic triazole ring, the flexible benzylthio group, and the presence of multiple heteroatoms, make it a versatile building block for the development of novel functional materials and catalysts. The exploration of these areas is still in its nascent stages, offering a wide landscape for future research and innovation.
Advanced Functional Polymers
The incorporation of the this compound moiety into polymer chains could lead to materials with tailored properties. The triazole ring can impart thermal stability and specific interaction capabilities, such as hydrogen bonding, which can influence the macroscopic properties of the polymer. The benzylthio group offers a site for potential post-polymerization modification, allowing for the fine-tuning of the material's characteristics.
Untapped Potentials:
High-Performance Polymers: Future research could focus on the synthesis of polyamides, polyimides, or polyesters containing the this compound unit to enhance their thermal and chemical resistance.
Stimuli-Responsive Materials: The thioether linkage is susceptible to oxidation, which could be exploited to create polymers that respond to oxidative stimuli, leading to applications in sensors or controlled-release systems.
Membranes for Separation: The polarity and potential for specific interactions of the triazole ring could be utilized in the design of polymer membranes for gas separation or filtration applications.
| Potential Polymer Type | Key Feature Conferred by this compound | Potential Application |
| Polyamides/Polyimides | Enhanced thermal stability and chemical resistance | Aerospace and electronics industries |
| Redox-Responsive Polymers | Oxidizable thioether linkage for stimuli-responsiveness | Drug delivery and sensors |
| Polymer Membranes | Polarity and selective interaction sites | Gas separation and water purification |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The 1,2,4-triazole ring is an excellent ligand for the construction of coordination polymers and MOFs due to its ability to bridge multiple metal centers. The nitrogen atoms of the triazole ring can coordinate to metal ions in various modes, leading to a rich diversity of structural topologies. While research on MOFs derived from 1,2,4-triazole amino acid linkers has been initiated, the specific use of this compound as a primary building block is an area ripe for exploration. mdpi.comresearchgate.net
Untapped Potentials:
Luminescent Materials: Coordination polymers and MOFs incorporating this compound and luminescent metal ions (e.g., lanthanides) could exhibit interesting photophysical properties for applications in sensing, lighting, and anticounterfeiting technologies.
Catalytic Frameworks: The creation of MOFs with accessible metal sites coordinated to the triazole ligand could lead to heterogeneous catalysts for a variety of organic transformations. The benzylthio group could also be functionalized to introduce additional catalytic functionalities.
Sensing Applications: The design of MOFs that exhibit changes in their physical properties (e.g., color, fluorescence) upon interaction with specific analytes is a promising research direction. The thioether group could act as a recognition site for soft metal ions or other electrophilic species.
| MOF Application Area | Role of this compound | Potential Advancement |
| Luminescence | Ligand for sensitizing metal-centered emission | Development of novel sensors and OLEDs |
| Heterogeneous Catalysis | Building block for creating active catalytic sites | Reusable and selective catalysts for green chemistry |
| Chemical Sensing | Functional group for analyte recognition | Highly sensitive and selective chemical sensors |
Homogeneous and Heterogeneous Catalysis
The nitrogen atoms in the 1,2,4-triazole ring and the sulfur atom of the benzylthio group can act as coordination sites for transition metals, making this compound a promising ligand for catalysis. Metal complexes of 1,2,4-triazolethiones have already shown catalytic activity. nih.gov By systematically varying the metal center and the substitution on the triazole ligand, it is possible to develop catalysts with high activity and selectivity for specific reactions.
Untapped Potentials:
Cross-Coupling Reactions: Palladium or nickel complexes of this compound could be investigated as catalysts for important carbon-carbon and carbon-heteroatom bond-forming reactions.
Oxidation Catalysis: The thioether group could play a role in redox catalysis, either by stabilizing different oxidation states of the metal center or by participating directly in the catalytic cycle.
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could open the door to their use as ligands in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.
| Catalytic Reaction | Potential Metal Complex | Key Advantage of the Ligand |
| Suzuki and Heck Coupling | Palladium(II) or Nickel(II) | Thermal stability and tunable electronic properties |
| Sulfoxidation Reactions | Vanadium or Molybdenum | Redox-active thioether and stabilizing triazole |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium | Enantioselective control through chiral ligand design |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-benzylthio-1H-1,2,4-triazole with high purity and yield?
- Methodological Answer : Optimize reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, using microwave-assisted synthesis ( ) or benzylthio group introduction via nucleophilic substitution () can enhance efficiency. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for C-S (600–700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).
- 1H-NMR : Analyze proton environments (e.g., benzyl protons at δ 4.3–4.5 ppm, aromatic protons at δ 7.2–7.5 ppm).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns ( ).
Cross-validate with elemental analysis for stoichiometric verification.
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (H317, H320 hazards; ).
- Avoid inhalation by working in fume hoods.
- Store in locked, labeled containers away from oxidizers.
- Dispose of waste via approved hazardous chemical protocols (H411; ).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar 1,2,4-triazole derivatives?
- Methodological Answer :
- Perform comparative structure-activity relationship (SAR) studies to isolate functional group contributions (e.g., benzylthio vs. alkylthio substituents).
- Use molecular docking simulations to predict binding affinities with biological targets (e.g., fungal enzymes; ).
- Validate with in vitro assays (e.g., tyrosinase inhibition in ) under standardized conditions.
Q. What strategies are effective in optimizing reaction pathways for introducing diverse substituents to the triazole core?
- Methodological Answer :
- Catalyst Screening : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups; ).
- Microwave Irradiation : Reduce reaction times and improve yields ( ).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for benzylthio groups ().
Track substituent effects on electronic properties via DFT calculations ( ).
Q. How do tautomeric forms of this compound influence its chemical reactivity and biological interactions?
- Methodological Answer :
- Tautomer Stability : Use DFT calculations to predict dominant tautomers (e.g., 1H vs. 4H forms; ).
- Reactivity Impact : Tautomers alter nucleophilic/electrophilic sites—e.g., 1H tautomers may favor S-alkylation over N-alkylation.
- Biological Implications : Test tautomer-specific interactions with enzymes (e.g., cytochrome P450) via molecular dynamics simulations.
Q. What analytical methods are validated for quantifying this compound in complex mixtures?
- Methodological Answer :
- UV-Vis Spectrophotometry : Use λ=258 nm (triazole absorption maxima; ) with calibration curves (R² > 0.99).
- HPLC : Employ C18 columns and acetonitrile/water gradients for separation. Validate with spiked recovery tests (90–110% recovery).
- LC-MS/MS : Quantify low-concentration samples with MRM transitions for high specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
